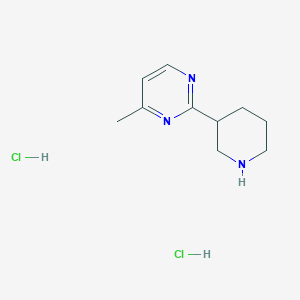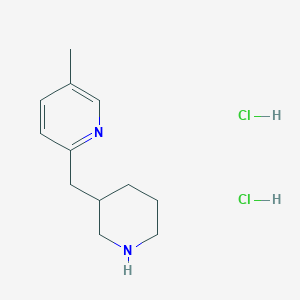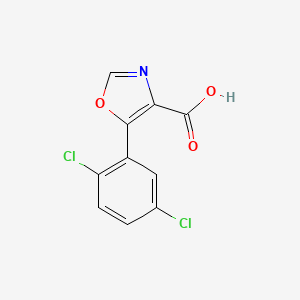
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid
説明
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . The compound has a molecular weight of 258.06 .
Molecular Structure Analysis
The molecular structure of 5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid consists of a 5-membered oxazole ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The oxazole ring is substituted at position 5 with a 2,5-dichlorophenyl group and at position 4 with a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid are not detailed in the available literature, oxazole derivatives in general have been found to exhibit a variety of biological activities, which may be influenced by the substitution pattern on the oxazole ring .科学的研究の応用
-
Scientific Field: Medicinal Chemistry
- Application Summary : Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being investigated. For example, if the activity is antimicrobial, the compound might be tested against various strains of bacteria or fungi in a laboratory setting .
- Results or Outcomes : Oxazole derivatives have been found to have various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
-
Scientific Field: Organic Chemistry
- Application Summary : Oxazole derivatives, including 5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid, have been used as intermediates for the synthesis of new chemical entities .
- Methods of Application : The methods of application would involve organic synthesis techniques. The specific procedures would depend on the desired final product .
- Results or Outcomes : The outcomes of these syntheses are new chemical entities that can be further tested for various properties or activities .
-
Scientific Field: Pharmacology
- Application Summary : Oxazole derivatives have been found to possess various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
- Methods of Application : The methods of application would involve in vitro and in vivo testing of the oxazole derivatives against various disease models .
- Results or Outcomes : The results or outcomes would depend on the specific biological activity being investigated. For example, some oxazole derivatives have been found to inhibit platelet aggregation, act as tyrosine kinase inhibitors, or inhibit COX-2 .
-
Scientific Field: Mycology
- Application Summary : Oxazole derivatives have been isolated from the plant pathogenic fungus Phoma macrostoma .
- Methods of Application : The methods of application would involve the extraction and isolation of the oxazole derivatives from the fungus, followed by structure elucidation using techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .
- Results or Outcomes : The isolated compounds were evaluated for their antimicrobial activities against a panel of bacteria and fungi. Some of the compounds also showed weak cytotoxic activity against tested cancer cell lines .
-
Scientific Field: Neurology
- Application Summary : Oxazole derivatives have been assessed as transthyretin (TTR) amyloid fibril inhibitors . Amyloid fibrils are associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s.
- Methods of Application : The methods of application would involve in vitro testing of the oxazole derivatives against TTR amyloid fibrils .
- Results or Outcomes : Some oxazole derivatives, such as 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid, were found to possess significant inhibitory activity .
-
Scientific Field: Microbiology
- Application Summary : Oxazole derivatives have been found to interfere with the biofilm formation of Staphylococcus aureus . Biofilms are a major concern in medical settings as they can lead to persistent infections.
- Methods of Application : The methods of application would involve in vitro testing of the oxazole derivatives against Staphylococcus aureus biofilms .
- Results or Outcomes : Some oxazole derivatives were found to inhibit 65% to 79% of biofilm formation at a concentration of 250 µg/mL .
特性
IUPAC Name |
5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKMPLLJLFDCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(N=CO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)
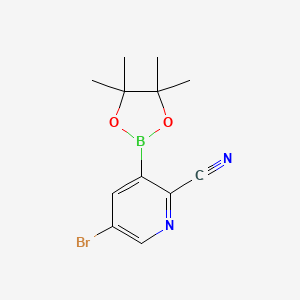
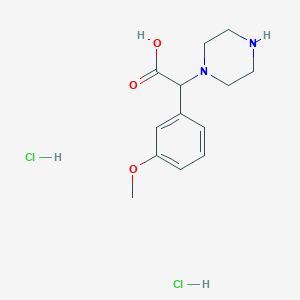
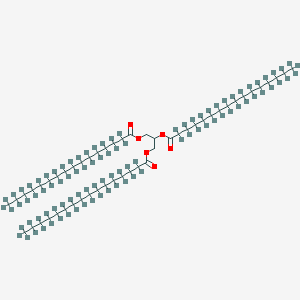
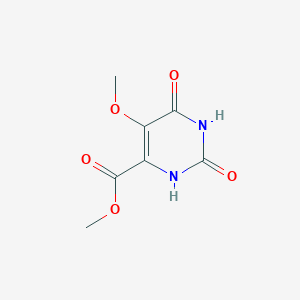
![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)
![Trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane](/img/structure/B1427784.png)
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)
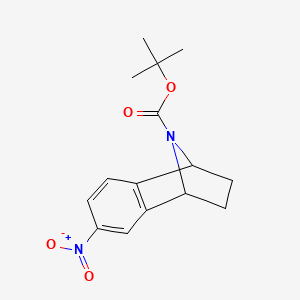
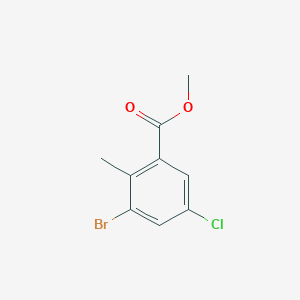
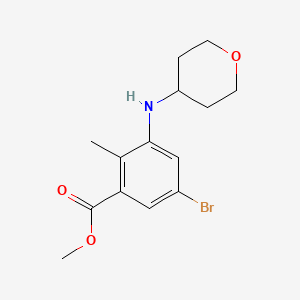
![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)
